1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)
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Overview
Description
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a bioactive lipid derived from membrane phospholipids. It is a type of lysophosphatidic acid, which is known for its role in various cellular processes, including signaling pathways related to inflammation, cancer, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the esterification of glycerol with 9Z-octadecenyl phosphate. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other substituted derivatives.
Scientific Research Applications
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Plays a role in cell signaling pathways, particularly those related to inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammatory diseases.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products
Mechanism of Action
The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1′-rac-glycerol) (ammonium salt): Another bioactive lipid with similar structural features but different functional groups.
1-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): A closely related compound with a hydroxyl group instead of a cyclic phosphate.
Uniqueness
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its cyclic phosphate group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific signaling pathways and exhibit unique reactivity compared to other lysophosphatidic acids .
Properties
Molecular Formula |
C21H44NO5P |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1 |
InChI Key |
OQYRMQWRTNWOER-WBIWQBECSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
Origin of Product |
United States |
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